molecular formula C18H20N2O4 B3908088 (1-methyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

(1-methyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

Cat. No. B3908088
M. Wt: 328.4 g/mol
InChI Key: WXBNHZVKLGUNOU-UHFFFAOYSA-N
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Description

“(1-methyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C9H10N2O . It is also known by several synonyms, including “1-Methyl-2-hydroxymethylbenzimidazole” and "2-Hydroxymethyl-1-methyl-1H-benzimidazole" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-benzimidazol-2-yl)methanol” can be represented by the canonical SMILES string "CN1C2=CC=CC=C2N=C1CO" . Structural studies often include X-ray analysis, experimental and computed spectral analysis (1H and 13C NMR, IR), as well as conformational analysis and the frontal molecular orbitals (FMO) analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-Benzimidazolemethanol was used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-methyl-1H-benzimidazol-2-yl)methanol” include a molecular weight of 162.19 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Mechanism of Action

While the specific mechanism of action for “(1-methyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol” is not available, similar compounds have been found to inhibit microtubule assembly formation . Compound 7d, for instance, induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .

Future Directions

The future directions for the study of “(1-methyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol” and similar compounds could involve further exploration of their antiproliferative activity on selected human cancer cell lines . Additionally, the design and synthesis of related compounds based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization could be a promising direction .

properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-20-13-8-6-5-7-12(13)19-18(20)16(21)11-9-14(22-2)17(24-4)15(10-11)23-3/h5-10,16,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBNHZVKLGUNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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